Cas no 136483-17-5 (Methyl 2-(trifluoromethyl)nicotinate)

Methyl 2-(trifluoromethyl)nicotinate 化学的及び物理的性質
名前と識別子
-
- Methyl 2-trifluoromethylnicotinate
- 2-Trifluoromethylnicotinic acid methyl ester
- 2-TRIFLUOROMETHYL-NICOTINIC ACID METHYL ESTER
- 3-Pyridinecarboxylic acid, 2-(trifluoromethyl)-, methyl ester
- Methyl 2-(trifluoromethyl)nicotinate
- methyl 2-(trifluoromethyl)pyridine-3-carboxylate
- 136483-17-5
- SCHEMBL844529
- Methyl2-(trifluoromethyl)nicotinate
- AKOS015891518
- AC-9574
- MFCD12828079
- CS-0210844
- FT-0645203
- F15015
- AMY3263
- 2-(Trifluoromethyl)nicotinic acid methyl ester
- DTXSID40593229
- BS-20683
- methyl 2-(trifluoromethyl)-3-pyridinecarboxylate
- A26206
- DB-028209
-
- MDL: MFCD12828079
- インチ: 1S/C8H6F3NO2/c1-14-7(13)5-3-2-4-12-6(5)8(9,10)11/h2-4H,1H3
- InChIKey: GQUJMULWAYDZIW-UHFFFAOYSA-N
- ほほえんだ: COC(=O)C1=C(C(F)(F)F)N=CC=C1
計算された属性
- せいみつぶんしりょう: 205.035063g/mol
- ひょうめんでんか: 0
- XLogP3: 1.6
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 回転可能化学結合数: 2
- どういたいしつりょう: 205.035063g/mol
- 単一同位体質量: 205.035063g/mol
- 水素結合トポロジー分子極性表面積: 39.2Ų
- 重原子数: 14
- 複雑さ: 217
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 密度みつど: 1.331
- ふってん: 216.7°C at 760 mmHg
- フラッシュポイント: 84.8°C
- 屈折率: 1.446
- PSA: 39.19000
- LogP: 1.88700
Methyl 2-(trifluoromethyl)nicotinate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M332148-1g |
Methyl 2-(trifluoromethyl)nicotinate |
136483-17-5 | 1g |
$253.00 | 2023-05-17 | ||
Chemenu | CM175814-5g |
Methyl 2-(trifluoromethyl)-3-pyridinecarboxylate |
136483-17-5 | 95% | 5g |
$323 | 2021-08-05 | |
TRC | M332148-250mg |
Methyl 2-(trifluoromethyl)nicotinate |
136483-17-5 | 250mg |
$115.00 | 2023-05-17 | ||
TRC | M332148-500mg |
Methyl 2-(trifluoromethyl)nicotinate |
136483-17-5 | 500mg |
$178.00 | 2023-05-17 | ||
Chemenu | CM175814-5g |
Methyl 2-(trifluoromethyl)-3-pyridinecarboxylate |
136483-17-5 | 95% | 5g |
$323 | 2022-06-13 | |
Ambeed | A347276-250mg |
Methyl 2-(trifluoromethyl)nicotinate |
136483-17-5 | 98% | 250mg |
$44.0 | 2025-03-05 | |
A2B Chem LLC | AA48906-10g |
Methyl 2-(trifluoromethyl)nicotinate |
136483-17-5 | 98% | 10g |
$634.00 | 2024-04-20 | |
A2B Chem LLC | AA48906-1g |
Methyl 2-(trifluoromethyl)nicotinate |
136483-17-5 | 98% | 1g |
$108.00 | 2024-04-20 | |
A2B Chem LLC | AA48906-5g |
Methyl 2-(trifluoromethyl)nicotinate |
136483-17-5 | 98% | 5g |
$369.00 | 2024-04-20 | |
Chemenu | CM175814-25g |
Methyl 2-(trifluoromethyl)-3-pyridinecarboxylate |
136483-17-5 | 95% | 25g |
$1122 | 2022-06-13 |
Methyl 2-(trifluoromethyl)nicotinate 関連文献
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
Methyl 2-(trifluoromethyl)nicotinateに関する追加情報
Methyl 2-(trifluoromethyl)nicotinate (CAS No. 136483-17-5): Properties, Applications, and Market Insights
Methyl 2-(trifluoromethyl)nicotinate (CAS No. 136483-17-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This ester derivative of nicotinic acid features a trifluoromethyl group at the 2-position, which enhances its reactivity and makes it valuable for various synthetic applications. The compound's molecular formula is C8H6F3NO2, and it is commonly used as a building block in the synthesis of more complex molecules.
The chemical properties of Methyl 2-(trifluoromethyl)nicotinate make it particularly useful in medicinal chemistry. Its trifluoromethyl group is known to improve the metabolic stability and bioavailability of drug candidates, a feature highly sought after in modern drug discovery. Researchers often utilize this compound in the development of heterocyclic compounds, which are prevalent in many FDA-approved drugs. The ester functionality also allows for further derivatization, making it a versatile intermediate.
One of the most common applications of Methyl 2-(trifluoromethyl)nicotinate is in the synthesis of nicotinamide derivatives, which play a crucial role in NAD+ metabolism and have implications in aging research. With the growing interest in anti-aging compounds and NAD+ boosters, this compound has become increasingly relevant. Additionally, its use in crop protection chemicals highlights its importance in sustainable agriculture, another hot topic in today's scientific community.
From a market perspective, the demand for Methyl 2-(trifluoromethyl)nicotinate has been steadily increasing. Pharmaceutical companies and research institutions are actively seeking high-purity batches of this compound for drug development projects. The rise of personalized medicine and targeted therapies has further fueled interest in such specialized intermediates. Suppliers often highlight its high reactivity and purity levels as key selling points.
When working with Methyl 2-(trifluoromethyl)nicotinate, researchers should consider its storage requirements. The compound is typically stored at room temperature in a dry environment, protected from light and moisture. Proper handling procedures are essential to maintain its stability and reactivity. Many laboratories prefer to purchase it in small quantities to ensure freshness, especially when used in sensitive reactions.
The synthesis of Methyl 2-(trifluoromethyl)nicotinate involves several steps, starting from commercially available precursors. Modern synthetic routes emphasize green chemistry principles, reducing waste and improving atom economy. This aligns with the current industry focus on sustainable chemical production. Analytical techniques like HPLC and NMR spectroscopy are routinely used to verify the purity and identity of the final product.
In terms of regulatory status, Methyl 2-(trifluoromethyl)nicotinate is not classified as hazardous under most international standards. However, as with all chemicals, appropriate safety measures should be followed during handling. The compound's Material Safety Data Sheet (MSDS) provides detailed information about its properties and recommended safety protocols.
Recent scientific literature has highlighted novel applications for Methyl 2-(trifluoromethyl)nicotinate in materials science. Its incorporation into organic electronic materials has shown promise for developing new generations of flexible displays and organic photovoltaics. This expansion into materials chemistry demonstrates the compound's versatility beyond traditional pharmaceutical applications.
For researchers considering Methyl 2-(trifluoromethyl)nicotinate for their projects, several commercial suppliers offer the compound in various quantities and purity grades. When selecting a supplier, factors such as batch-to-batch consistency, technical support, and regulatory compliance should be carefully evaluated. Some suppliers also provide custom synthesis services for derivatives of this compound.
The future outlook for Methyl 2-(trifluoromethyl)nicotinate appears promising, with potential applications emerging in diverse fields. As research continues into fluorinated compounds and their unique properties, this molecule is likely to maintain its importance in synthetic chemistry. Its role in developing next-generation therapeutics and advanced materials ensures ongoing interest from both academic and industrial researchers.
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